Ropivacaine Mesylate is the methanesulfonate salt of Ropivacaine, a long-acting local anesthetic belonging to the amino amide class. [] It is commonly used in scientific research as a tool to study nerve conduction, pain pathways, and the effects of local anesthetics on various biological systems. Ropivacaine Mesylate's long-acting nature makes it particularly suitable for experiments requiring extended periods of anesthesia or analgesia.
Ropivacaine mesylate is derived from ropivacaine, which is the pure S-enantiomer of the racemic mixture of pipecoloxylidide. The chemical name for ropivacaine mesylate is (-)-(S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide mesylate salt. It is classified as an amide-type local anesthetic, known for its efficacy in providing analgesia with a reduced risk of motor block compared to other local anesthetics like bupivacaine .
The synthesis of ropivacaine mesylate typically involves several steps:
The process can be executed in a single kettle method that simplifies handling and improves yield, making it suitable for industrial production. Key parameters include maintaining specific temperatures (40-80 °C) and controlling pH levels during synthesis .
The molecular formula of ropivacaine mesylate is with a molecular weight of approximately 274.401 g/mol. The structure consists of:
The stereochemistry is crucial as it is synthesized as the pure S-enantiomer, which contributes to its pharmacological profile .
Ropivacaine mesylate undergoes various chemical reactions primarily related to its pharmacological activity:
These reactions are significant for determining the drug's pharmacokinetics and potential interactions with other substances.
Ropivacaine exerts its local anesthetic effects by reversibly inhibiting sodium ion influx through voltage-gated sodium channels in nerve fibers. This inhibition prevents the propagation of action potentials in sensory nerves, leading to analgesia.
Unique aspects of ropivacaine include:
Ropivacaine mesylate exhibits several important physical and chemical properties:
These properties influence its clinical application and effectiveness as a local anesthetic.
Ropivacaine mesylate is widely used in clinical settings for:
Solid-liquid equilibrium (SLE) behavior governs the crystallization efficiency, polymorphic stability, and formulation compatibility of ropivacaine mesylate. Experimental SLE data in water-miscible organic solvents reveal distinct solubility and phase behavior critical for pharmaceutical processing:
Co-solvent Systems: In ethanol-water mixtures, solubility maxima occur at ~70% ethanol (v/v). The Apelblat model accurately describes this behavior (R2 > 0.99), with calculated thermodynamic parameters (ΔHsol = 28.5 kJ/mol, ΔSsol = 89.3 J/mol·K) indicating entropy-driven dissolution [6].
Table 2: Solubility of Ropivacaine Mesylate in Organic Solvents (25°C)
Solvent | Solubility (mg/mL) | Dielectric Constant (ε) | Observed Behavior |
---|---|---|---|
Water | 57.6 | 80.1 | High dissociation, endothermic dissolution |
Methanol | 182.3 | 32.7 | Near-linear increase with temperature |
Ethanol | 67.8 | 24.6 | Max solubility in 70% ethanol/water |
Isopropanol | 32.1 | 19.9 | Low solubility, suitable for anti-solvent cryst. |
Acetone | 18.9 | 20.7 | Poor solvent, useful for washing |
Ethyl acetate | 12.4 | 6.0 | Marginal solubility |
Ropivacaine mesylate exhibits pH-dependent solubility arising from the tertiary amine’s pKa of 8.07 [1]. In aqueous buffers, solubility exceeds 100 mg/mL below pH 4 (fully ionized), dropping to 0.25 mg/mL at pH 10 (free base form) [5]. The Henderson-Hasselbalch equation accurately predicts this profile:
\log S = \log S_0 + \log\left(1 + 10^{(pK_a - pH)}\right)
where S0 is intrinsic free base solubility (0.25 mg/mL). Experimental solubility parameters (δ) are 23.5 MPa1/2 for ropivacaine mesylate and 19.8 MPa1/2 for the free base, explaining its higher miscibility with polar solvents [5] [6].
Thermodynamic modeling reveals key insights:
The mesylate and hydrochloride salts of ropivacaine exhibit distinct solid-state and solution properties influencing pharmaceutical applications:
Crystallinity: XRPD reveals hydrochloride forms needle-like crystals with high aspect ratios, complicating filtration, whereas mesylate crystallizes as isotropic prisms with superior flow properties [4].
Table 3: Comparative Properties of Ropivacaine Salts
Property | Ropivacaine Mesylate | Ropivacaine Hydrochloride | Functional Impact |
---|---|---|---|
Molecular Weight | 370.51 g/mol | 310.86 g/mol | Higher mass fraction of active drug in HCl salt |
Melting Point | 144–146°C | 134–136°C | Mesylate has enhanced thermal stability |
pH (1% solution) | 4.5–6.5 | 4.0–6.0 | Mesylate offers marginally better tissue compatibility |
Log P (free base) | 2.91 | 2.91 | Identical lipophilicity for base form |
Castor Oil Solubility | 45 mg/g | 32 mg/g | Better lipid compatibility for sustained release |
Hygroscopicity | Negligible | Moderate | Mesylate improves powder handling and stability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7